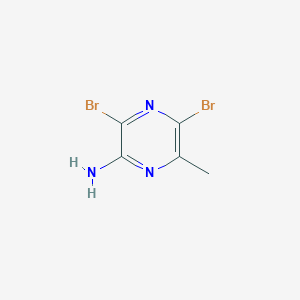
2,3-Difluorophenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A general procedure for the synthesis of Aryl Trifluoromethanesulfonates involves the reaction of phenol with triflic anhydride in the presence of pyridine . The reaction is carried out at 0 °C and then left to stir at room temperature until completion .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, was determined using single crystal X-ray diffraction methods . In the structure, both aromatic rings are effectively co-planar, with an interplanar angle of 0.5 (2)° .Chemical Reactions Analysis
DFPTS is used as a reagent in organic chemistry for the protection of alcohols and amines. It has been used in the synthesis of 2-trifluoromethylindoles from indoles .Physical And Chemical Properties Analysis
DFPTS is a white to light-yellow crystalline powder with a melting point of 85-87°C. It has a molecular weight of 262.16 g/mol and a density of 1.76 g/cm³. DFPTS is soluble in acetone, acetonitrile, chloroform, dichloromethane, and tetrahydrofuran.Applications De Recherche Scientifique
Lewis Acid Catalyst in Organic Synthesis
- Scandium Trifluoromethanesulfonate : Acts as an effective Lewis acid catalyst, particularly in acylation of alcohols with acid anhydrides and mixed anhydrides. It's notable for its high catalytic activity, assisting in acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, and is especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Electrophilic Aromatic Substitution and Formation of Bonds
- Trifluoromethanesulfonic Acid : Utilized in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, syntheses of carbo and heterocyclic structures, and other reactions. Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules (Kazakova & Vasilyev, 2017).
Catalyst in Cationic Cyclisations
- Trifluoromethanesulfonic Acid as a Catalyst : Demonstrates effectiveness in inducing overall 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines and facilitate the formation of polycyclic systems (Haskins & Knight, 2002).
Lanthanide(III) Trifluoromethanesulfonates in Organic Reactions
- Lanthanide(III) Trifluoromethanesulfonates : These compounds are extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, leading to the formation of β-amino alcohols in good yields and high selectivity (Chini et al., 1994).
Activation and Conversion in Organic Chemistry
- Trifluoromethanesulfonic Anhydride : Has been widely used for the conversion of various oxygen-containing compounds to triflates and for the electrophilic activation and conversion of amides, sulfoxides, and phosphorus oxides. It also acts as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent (Qin, Cheng, & Jiao, 2022).
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that “2,3-Difluorophenyl trifluoromethanesulfonate” might also interact with various biological targets.
Mode of Action
It’s known that similar compounds, such as trifluoromethylated indoles, are synthesized from indoles under metal-free conditions . This suggests that “2,3-Difluorophenyl trifluoromethanesulfonate” might also interact with its targets through a similar metal-free oxidative process.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, are involved in a wide range of biological activities , suggesting that “2,3-Difluorophenyl trifluoromethanesulfonate” might also affect various biochemical pathways.
Result of Action
It’s known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities , suggesting that “2,3-Difluorophenyl trifluoromethanesulfonate” might also have diverse molecular and cellular effects.
Action Environment
It’s known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities under various conditions , suggesting that environmental factors might also influence the action of “2,3-Difluorophenyl trifluoromethanesulfonate”.
Safety and Hazards
Propriétés
IUPAC Name |
(2,3-difluorophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c8-4-2-1-3-5(6(4)9)15-16(13,14)7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBQTSBHGJCYAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619559 |
Source


|
| Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211315-75-2 |
Source


|
| Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


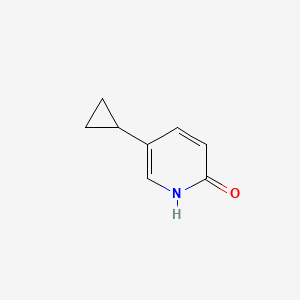
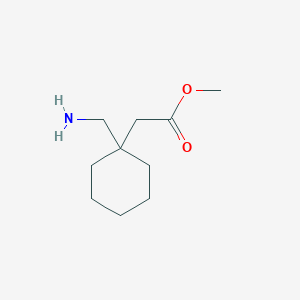
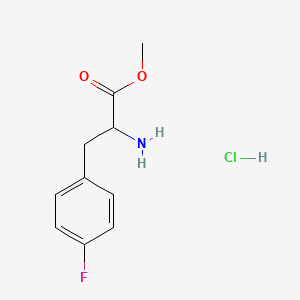

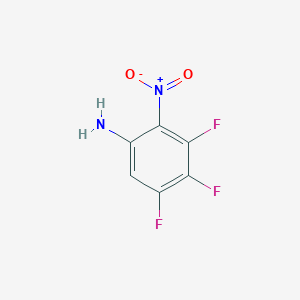
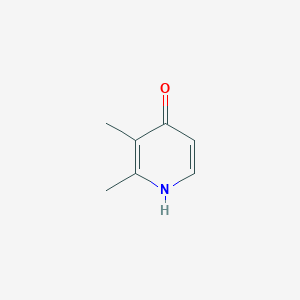
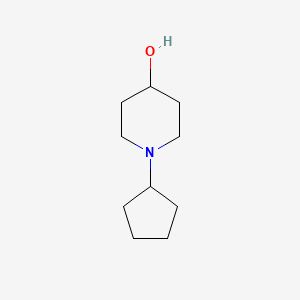

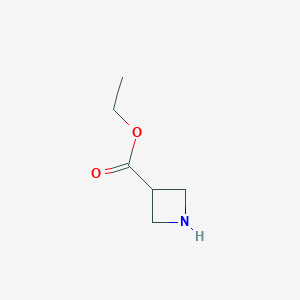


![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
